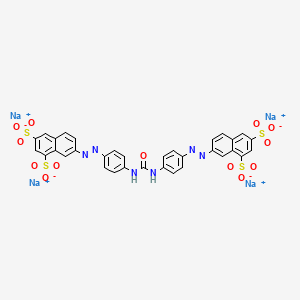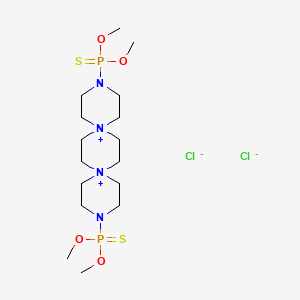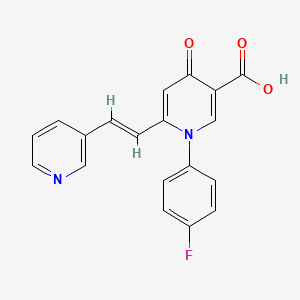
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridine ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the addition of the carboxylic acid functional group. Common reagents used in these reactions include pyridine, fluorobenzene, and various carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of products.
科学的研究の応用
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,4-Dihydro-1-(4-fluorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:
1,4-Dihydro-1-(4-chlorophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
1,4-Dihydro-1-(4-bromophenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: The presence of a bromophenyl group can also result in distinct reactivity and applications.
1,4-Dihydro-1-(4-methylphenyl)-4-oxo-6-(2-(3-pyridinyl)ethenyl)-3-pyridinecarboxylic acid: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
特性
CAS番号 |
92365-49-6 |
|---|---|
分子式 |
C19H13FN2O3 |
分子量 |
336.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-oxo-6-[(E)-2-pyridin-3-ylethenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-14-4-7-15(8-5-14)22-12-17(19(24)25)18(23)10-16(22)6-3-13-2-1-9-21-11-13/h1-12H,(H,24,25)/b6-3+ |
InChIキー |
MBIKAEYGSYDDAA-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C/C2=CC(=O)C(=CN2C3=CC=C(C=C3)F)C(=O)O |
正規SMILES |
C1=CC(=CN=C1)C=CC2=CC(=O)C(=CN2C3=CC=C(C=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




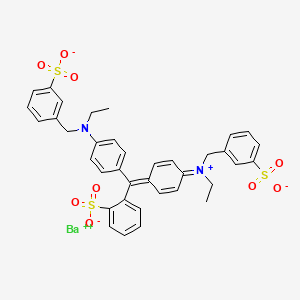
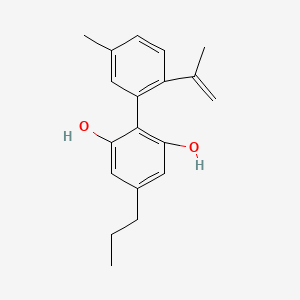

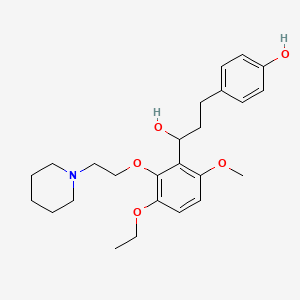


![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

